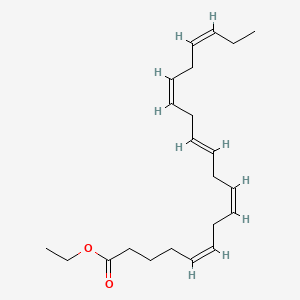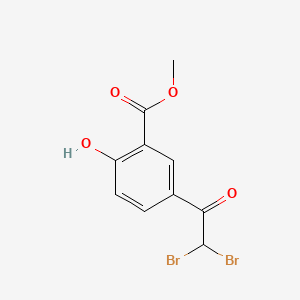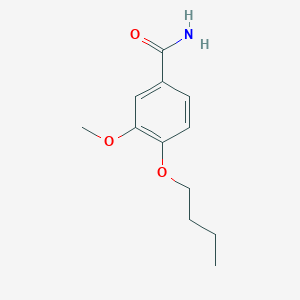
(S)-7-Benzyloxy Warfarin Quinidine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Benzyloxy Warfarin Quinidine Salt is a compound that combines the properties of (S)-Warfarin and Quinidine (S)-Warfarin is a potent anticoagulant, while Quinidine is an antiarrhythmic agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Benzyloxy Warfarin Quinidine Salt involves the following steps:
Synthesis of (S)-Warfarin: (S)-Warfarin is synthesized through the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions.
Synthesis of Quinidine: Quinidine is extracted from the bark of the Cinchona tree and purified through crystallization.
Formation of the Salt: The (S)-Warfarin and Quinidine are combined in a suitable solvent, such as ethanol, and the mixture is stirred at room temperature to form the salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their combination under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of (S)-Warfarin and Quinidine are synthesized using optimized reaction conditions.
Purification: The compounds are purified through recrystallization and chromatography to ensure high purity.
Salt Formation: The purified compounds are combined in a solvent, and the resulting salt is isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Benzyloxy Warfarin Quinidine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives of (S)-Warfarin and Quinidine.
Reduction: Reduced forms of the parent compounds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-7-Benzyloxy Warfarin Quinidine Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in anticoagulation and antiarrhythmic therapy.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-7-Benzyloxy Warfarin Quinidine Salt involves:
Comparison with Similar Compounds
Similar Compounds
Warfarin: A widely used anticoagulant with similar anticoagulation properties.
Quinidine: An antiarrhythmic agent with similar effects on cardiac rhythm.
Phenprocoumon: Another coumarin derivative with anticoagulant properties.
Cloricromen: A synthetic coumarin with antithrombotic effects.
Uniqueness
(S)-7-Benzyloxy Warfarin Quinidine Salt is unique due to its combined anticoagulant and antiarrhythmic properties, making it a potential dual-action therapeutic agent .
Properties
Molecular Formula |
C46H46N2O7 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C26H22O5.C20H24N2O2/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h2-13,15,22,28H,14,16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t22-;13-,14?,19+,20-/m00/s1 |
InChI Key |
LPXJCYJFWUYNKS-GAPLCKDPSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
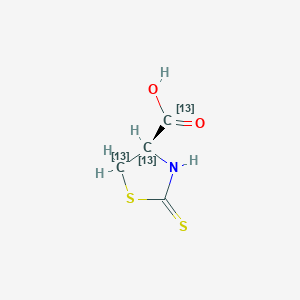
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
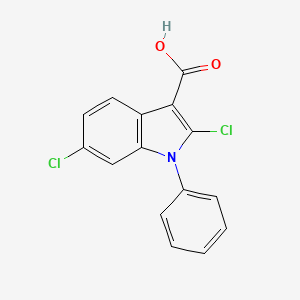
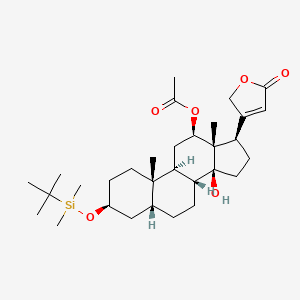

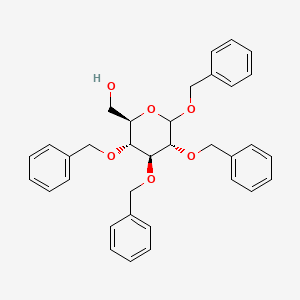
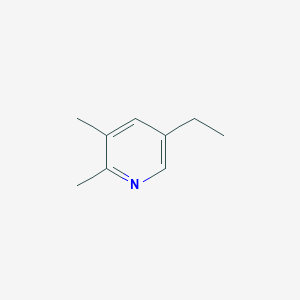
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
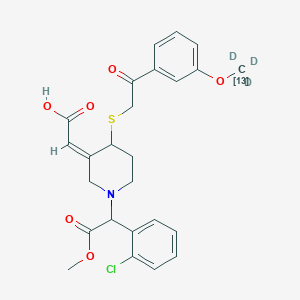
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
